N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenyl group, a pyrimidinyl moiety, and an acetamide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: Starting with 4-methylphenyl, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or light.
Acylation: The brominated product undergoes acylation with acetic anhydride or acetyl chloride to introduce the acetamide group.
Pyrimidine Formation: The acetamide intermediate is then reacted with 2-methyl-4-(pyridin-2-yl)pyrimidine under conditions that promote cyclization, such as heating in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: De-brominated derivatives
Substitution: Amino, thiol, or alkoxy derivatives
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide
- N-(2-fluoro-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide
Uniqueness
N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c1-12-6-7-15(14(20)9-12)23-18(25)11-24-13(2)22-17(10-19(24)26)16-5-3-4-8-21-16/h3-10H,11H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRDJWOXOXBQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=NC(=CC2=O)C3=CC=CC=N3)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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